2-(4-formyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
2-(4-formyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a formyl group at the 4-position and a propanoic acid moiety at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 2-(4-carboxy-1H-imidazol-1-yl)propanoic acid, while reduction yields 2-(4-hydroxymethyl-1H-imidazol-1-yl)propanoic acid .
Scientific Research Applications
2-(4-formyl-1H-imidazol-1-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-formyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
2-(4-formyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(4-formylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(11)12)9-2-6(3-10)8-4-9/h2-5H,1H3,(H,11,12) |
InChI Key |
IFIYMCVOQPJTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(N=C1)C=O |
Origin of Product |
United States |
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